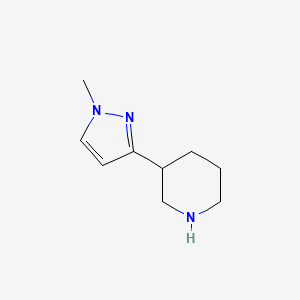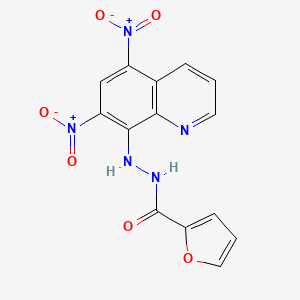
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide has been studied for its potential applications in various areas of scientific research such as biochemistry, pharmacology, and neuroscience. It has been shown to inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying their functions. This compound has also been used to investigate the role of certain signaling pathways in cellular processes such as apoptosis and autophagy.
Mechanism of Action
The mechanism of action of N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide involves its ability to bind to specific targets such as enzymes and receptors. This interaction can lead to the inhibition or activation of their activity, depending on the target. The exact mechanism of action of this compound varies depending on the target and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide has several advantages as a tool for scientific research. It is a relatively small and stable compound that can be easily synthesized and purified. It has also been shown to be effective in inhibiting the activity of various targets, making it a valuable tool for studying their functions. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects on certain targets may be non-specific or off-target. Additionally, its toxicity and pharmacokinetics in vivo require further investigation.
Future Directions
There are several future directions for research on N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide. One area of interest is the development of more selective and potent derivatives of this compound that can be used to study specific targets. Another area of interest is the investigation of the pharmacokinetics and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent. Additionally, this compound could be used in combination with other compounds to investigate their synergistic effects. Overall, the unique chemical structure and potential applications of this compound make it a promising compound for future research.
Synthesis Methods
The synthesis of N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide involves the reaction of 5,7-dinitroquinoline-8-carbaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst. The resulting compound is purified using various techniques such as column chromatography and recrystallization. The purity and identity of the compound are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
N'-(5,7-dinitroquinolin-8-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O6/c20-14(11-4-2-6-25-11)17-16-13-10(19(23)24)7-9(18(21)22)8-3-1-5-15-12(8)13/h1-7,16H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZFTNKWESLEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NNC(=O)C3=CC=CO3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
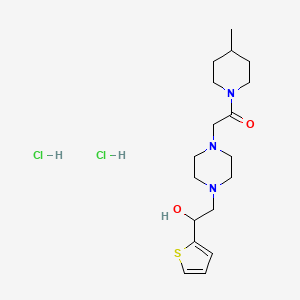
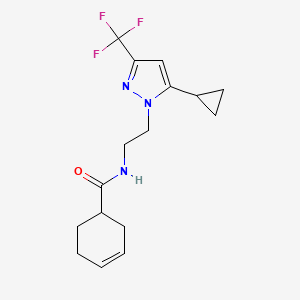
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
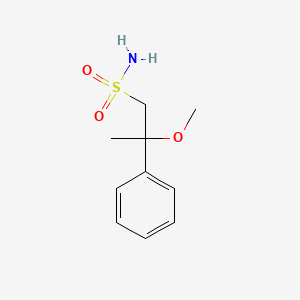
![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)

![N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2874999.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)
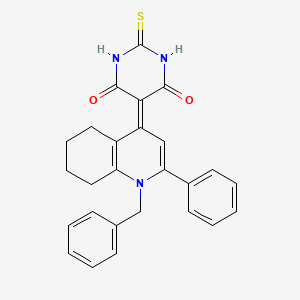
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)
